Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate
CAS No.:
Cat. No.: VC13816124
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate |
| Standard InChI | InChI=1S/C13H17NO3/c1-14(8-11-6-4-3-5-7-11)13(9-17-10-13)12(15)16-2/h3-7H,8-10H2,1-2H3 |
| Standard InChI Key | GHDKMFLGLZSBRY-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1)C2(COC2)C(=O)OC |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2(COC2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a four-membered oxetane ring substituted at the 3-position with both a benzyl(methyl)amino group (-N(CH3)CH2C6H5) and a methyl ester (-COOCH3). This configuration introduces significant steric strain due to the oxetane’s ring geometry, while the electron-withdrawing ester and electron-donating amine groups create a polarizable molecular framework .
Molecular Formula and Weight
Based on analogous structures , the molecular formula is inferred as C13H17NO3, yielding a molecular weight of 235.28 g/mol. Comparative data from methyl 3-(dibenzylamino)oxetane-3-carboxylate (C19H21NO3, MW 311.37 g/mol) suggest that the replacement of one benzyl group with a methyl group reduces molecular weight by approximately 76 g/mol, consistent with the loss of a C6H5CH2 moiety.
Table 1: Comparative Molecular Properties
Synthesis and Reactivity
Table 2: Representative Reaction Conditions
Reactivity Profile
The compound’s reactivity is dominated by:
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Ester Hydrolysis: Susceptible to basic or acidic hydrolysis, yielding the carboxylic acid derivative.
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Amine Functionalization: The tertiary amine can undergo quaternization or oxidation reactions.
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Ring-Opening Reactions: The oxetane ring may open under nucleophilic attack (e.g., by amines or thiols).
Physicochemical Properties
Thermal Stability
Analogous compounds exhibit decomposition temperatures >150°C . The predicted boiling point for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate is ~390°C, extrapolated from methyl 3-(dibenzylamino)oxetane-3-carboxylate (407.4°C) , adjusted for reduced molecular weight.
Solubility and Partitioning
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